

Application Note: Mass Spectrometry Fragmentation Profiling of (R)-6- Methoxychroman-4-amine

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Compound of Interest

Compound Name: (R)-6-methoxychroman-4-amine

CAS No.: 1018978-89-6

Cat. No.: B1388343

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) Exact Mass: 179.0946 Da^[1]

Introduction & Significance

(R)-6-methoxychroman-4-amine is a privileged scaffold in drug discovery, serving as a pharmacophore in serotonin receptor agonists and epigenetic modulators.^[1] Its structural core combines a basic primary amine in a benzylic position with an electron-rich chroman ring.^[1]

Accurate structural confirmation of this intermediate is essential during library synthesis.^[1] This guide elucidates the characteristic fragmentation pathways (MS/MS) to differentiate it from regioisomers (e.g., 3-aminochromans or aniline derivatives) and validate enantiomeric synthesis workflows.^[1]

Experimental Protocol

Sample Preparation

- Stock Solution: Dissolve 1 mg of **(R)-6-methoxychroman-4-amine** hydrochloride in 1 mL of Methanol (HPLC grade).
- Working Solution: Dilute to 1 µg/mL (approx. 5 µM) in 50:50 Methanol:Water containing 0.1% Formic Acid.
- Rationale: Formic acid ensures complete protonation of the primary amine (), maximizing sensitivity in positive ion mode.^[1]

Instrument Parameters (ESI-QTOF/Orbitrap)

- Ionization Source: Electrospray Ionization (ESI) Positive Mode (+).^{[1][2]}
- Capillary Voltage: 3.5 kV.^[1]
- Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile amine).
- Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture both labile losses and skeletal rearrangements.^[1]
- Mass Range: m/z 50 – 300.^[1]

Results: Fragmentation Atlas

The fragmentation pattern is dominated by the stability of the chromenyl cation formed after the loss of ammonia.^[1]

Precursor Ion Characterization

Ion Type	Formula	Theoretical m/z	Observed m/z	Description
		180.1019	180.1022	Protonated molecule.[1] High intensity in soft ESI.
		202.0838	202.0840	Sodium adduct (common in non-acidic mobile phases).[1]

MS/MS Product Ion List

Fragment Ion (m/z)	Formula	Neutral Loss	Relative Abundance	Structural Assignment
163.0754		()	100% (Base Peak)	6-Methoxychromenyl Cation.[1] Formation of a resonance-stabilized benzylic carbocation.
148.0519		()	10-30%	Loss of methyl radical from the methoxy group (radical cation formation).[1]
135.0804		()	40-60%	Ring contraction of the chromenyl cation (loss of CO) to a benzofuran-type ion.[1]
133.0284		()	<10%	Loss of formaldehyde from the methoxy group.[1]
120.0570		()	20%	Retro-Diels-Alder (RDA) derived fragment.[1]

Mechanistic Discussion

Primary Pathway: Benzylic Deamination (The "Signature" Transition)

The most diagnostic feature of 4-aminochromans is the facile loss of ammonia ().

- Mechanism: Protonation occurs at the amine nitrogen.[1] Inductive cleavage of the C-N bond is driven by the formation of the 6-methoxychromenyl cation at m/z 163.[1]
- Stability: This cation is highly stabilized by resonance delocalization into the aromatic ring and the lone pairs of the ether oxygen (O1), making it the base peak.
- Differentiation: Regioisomers where the amine is on the benzene ring (e.g., 6-amino-4-methoxychroman) will not lose easily; they would instead show losses of or retain the amine.[1]

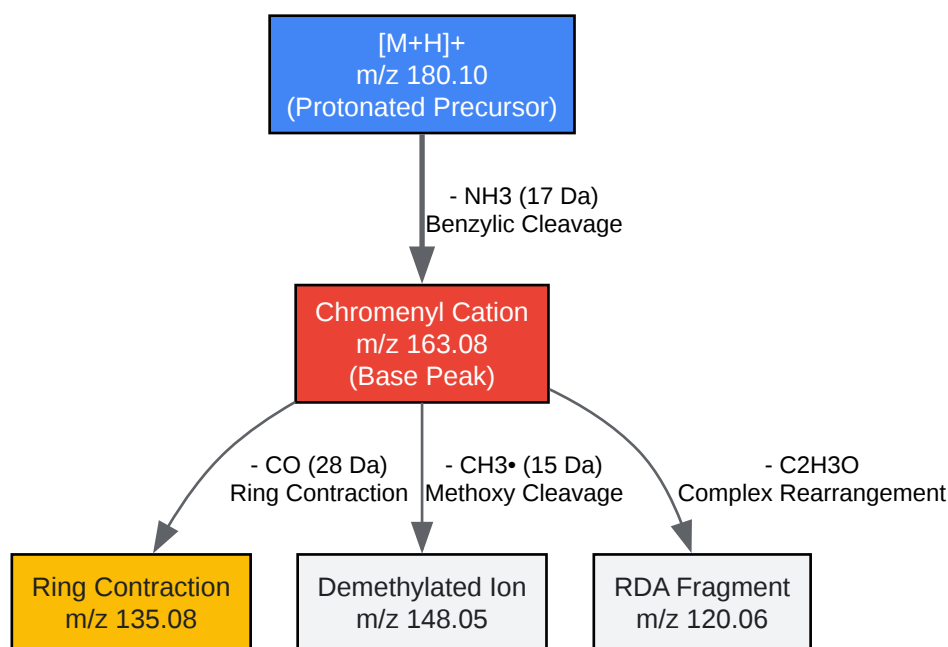
Secondary Pathway: Chroman Ring Contraction

Following the formation of the m/z 163 cation, the pyran ring undergoes skeletal rearrangement.[1]

- CO Elimination (m/z 163 135): A common pathway for cyclic ethers/chromones.[1] The pyran ring contracts, ejecting carbon monoxide to form a benzofuran-like cation.[1]
- Retro-Diels-Alder (RDA): While less dominant in amines than in chromanones, the rupture of the C2-O and C3-C4 bonds can occur, releasing ethylene () or fragments thereof.[1]

Visualizing the Fragmentation Pathway

The following diagram illustrates the stepwise degradation of **(R)-6-methoxychroman-4-amine**.



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Figure 1: Proposed ESI-MS/MS fragmentation pathway for **(R)-6-methoxychroman-4-amine**.

Summary for Researchers

- Monitor m/z 180

163: This transition is specific to the 4-aminochroman structure.[1] If you observe m/z 180 but no 163 fragment, the amine is likely not in the benzylic (C4) position.[1]

- Chirality Note: Mass spectrometry is achiral. To confirm the (R)-enantiomer specifically, this MS method must be coupled with a Chiral HPLC column (e.g., Chiralpak AD-H) or derivatized with a chiral shift reagent.[1]
- Contamination Check: A peak at m/z 163 in the blank or precursor scan suggests in-source fragmentation, indicating the cone voltage is too high (>40V).[1] Lower the voltage to preserve the molecular ion.[1]

References

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